molecular formula C16H19FN2 B5859261 2-(1-azepanyl)-6-fluoro-4-methylquinoline

2-(1-azepanyl)-6-fluoro-4-methylquinoline

Cat. No. B5859261
M. Wt: 258.33 g/mol
InChI Key: BSKLPSKRWDVCRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-azepanyl)-6-fluoro-4-methylquinoline is a synthetic compound that belongs to the class of quinolone antibiotics. It has been extensively studied for its potential applications in scientific research.

Mechanism of Action

The mechanism of action of 2-(1-azepanyl)-6-fluoro-4-methylquinoline involves the inhibition of bacterial DNA synthesis by binding to the enzyme DNA gyrase. This leads to the disruption of the bacterial cell wall and ultimately results in bacterial cell death. In cancer cells, this compound has been shown to induce apoptosis or programmed cell death.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes such as topoisomerase II and III. It has also been shown to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines. In addition, it has been shown to have antioxidant activity by scavenging free radicals.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-(1-azepanyl)-6-fluoro-4-methylquinoline in lab experiments is its broad-spectrum antibacterial activity. It has been shown to be effective against a range of Gram-positive and Gram-negative bacteria. Another advantage is its potential anticancer activity against various cancer cell lines. However, one limitation is its potential toxicity to human cells, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on 2-(1-azepanyl)-6-fluoro-4-methylquinoline. One direction is to further investigate its potential antibacterial activity and its mechanism of action. Another direction is to explore its potential anticancer activity and its ability to induce apoptosis in cancer cells. In addition, future research could focus on its potential anti-inflammatory and antioxidant activity and its potential use in the treatment of other diseases such as neurodegenerative disorders.

Synthesis Methods

The synthesis of 2-(1-azepanyl)-6-fluoro-4-methylquinoline involves the reaction between 2-amino-6-fluoro-4-methylquinoline and 1-bromohexane in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent such as dimethylformamide or dimethyl sulfoxide. The resulting product is then purified using column chromatography or recrystallization.

Scientific Research Applications

2-(1-azepanyl)-6-fluoro-4-methylquinoline has been used in various scientific research studies. It has been studied for its potential antibacterial activity against a range of Gram-positive and Gram-negative bacteria. It has also been studied for its potential anticancer activity against various cancer cell lines. In addition, it has been studied for its potential anti-inflammatory activity and its ability to inhibit the activity of certain enzymes.

properties

IUPAC Name

2-(azepan-1-yl)-6-fluoro-4-methylquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19FN2/c1-12-10-16(19-8-4-2-3-5-9-19)18-15-7-6-13(17)11-14(12)15/h6-7,10-11H,2-5,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSKLPSKRWDVCRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C=C(C=C2)F)N3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.